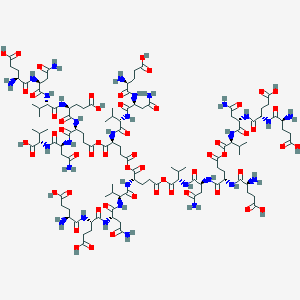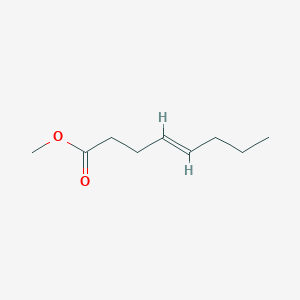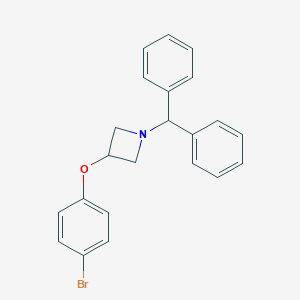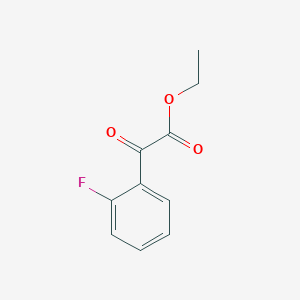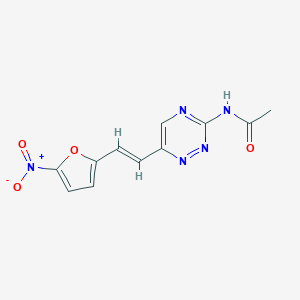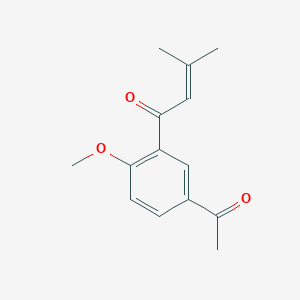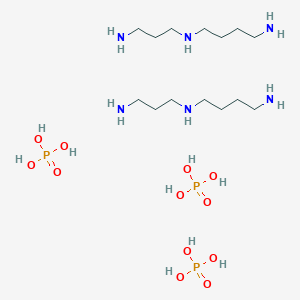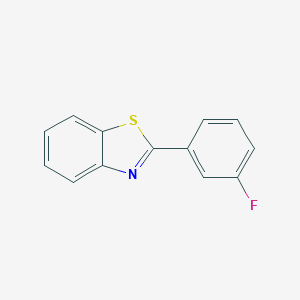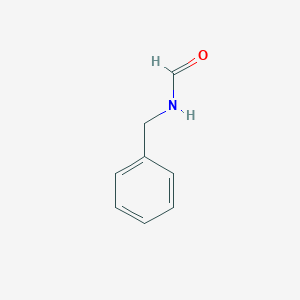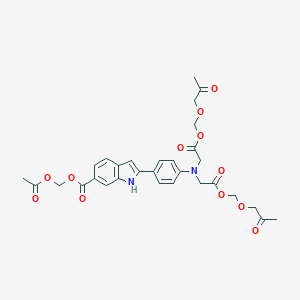
Mag-Indo 1-AM
Descripción general
Descripción
Mag-Indo 1-AM appears to be a hypothetical compound derived from the context of magnetic bacteria and indole synthesis. The term itself is not directly referenced in the provided papers, but we can infer its characteristics from the related research.
Synthesis Analysis
The synthesis of indole compounds, which may be a component of Mag-Indo 1-AM, has been extensively studied due to their medicinal relevance. Microwave-assisted organic synthesis (MAOS) is a technique that has been applied to accelerate the synthesis of indole analogs. This method utilizes microwave radiation to expedite classical reactions such as Fischer, Madelung, Bischler-Mohlau, and others, which are crucial for the formation of indoles. These processes benefit from microwave radiation by reducing reaction times and potentially improving yields .
Molecular Structure Analysis
While the molecular structure of Mag-Indo 1-AM is not explicitly described, we can deduce that it might involve the integration of iron transport mechanisms with indole structures. The magA gene from Magnetospirillum sp. AMB-1 encodes a protein that is homologous to cation efflux proteins and is involved in the transport of iron, which is essential for the synthesis of magnetic particles . Indoles, on the other hand, are a significant structural class in medicinal chemistry and have a broad spectrum of biological activities .
Chemical Reactions Analysis
The magA gene product is implicated in the accumulation of iron within the bacterial cells, which is a critical step in the formation of magnetite particles . This process could potentially be linked to the synthesis of indole compounds by providing the necessary iron for catalytic reactions or as a structural component of the final compound. The chemical reactions involved in the synthesis of indoles are diverse and include several types of cyclizations and metal-mediated reactions, which could be influenced by the presence of iron .
Physical and Chemical Properties Analysis
The physical and chemical properties of Mag-Indo 1-AM would likely be a combination of the properties of magnetic particles synthesized by Magnetospirillum sp. AMB-1 and the characteristics of indole compounds. The magnetic particles are composed of magnetite (FeO) and are synthesized intracellularly . Indole compounds are known for their broad spectrum of biological activities, which is why they are significant in medicinal chemistry . The integration of these two components could result in a compound with unique magnetic and biological properties.
Aplicaciones Científicas De Investigación
Intracellular Ionic Concentration Measurement
Mag-Indo 1-AM is extensively used for intracellular ionic concentration measurement, particularly for magnesium (Mg2+). Its capability to evaluate intracellular Mg2+ concentration highlights its significance in cellular studies. However, it's crucial to note that the ratioing method, commonly used in such measurements, may not reliably evaluate [Mg2+] due to the variability in the participation of protein-bound Mag-Indo 1-AM to cellular fluorescence (Morelle et al., 1994). This emphasizes the need for a precise method that can quantify the complex fluorescence intensity of forms in equilibrium with Mg2+.
Analyzing Emission Fluorescence Spectrum in Cells
Another significant application of Mag-Indo 1-AM involves the analysis of the complex emission fluorescence spectrum emitted by living cells. This probe facilitates the evaluation of the contribution of each species of Mag-Indo 1-AM to the total fluorescence in cells, enabling accurate and reproducible measurements of intracellular magnesium concentration. The absence of dye self-association observed in solutions at high dye concentrations when using Mag-Indo 1-AM in cells underlines its effectiveness and reliability in cellular studies (Morelle et al., 1994).
Intracellular Compartmentalization and Sensing
Mag-Indo 1-AM's role extends to understanding the intracellular compartmentalization and sensing of calcium and magnesium. The revelation that Mag-Indo 1-AM, while designed to complex magnesium, is a more efficient chelator for calcium than magnesium, sheds light on the challenges associated with using simple spectrofluorimetric methods to quantify cytoplasmic magnesium concentration. The probe's ability to bind proteins through specific interactions with histidine residues and induce characteristic spectral shifts, along with its complexation with cations like calcium and zinc, underscores its utility in studying protein-cation binding and monitoring changes in the 3D conformation of specific protein subdomains (Viallet et al., 1997), (Viallet et al., 1998).
Safety And Hazards
While handling Mag-Indo 1-AM, it is recommended to ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practice . Personal protective equipment such as tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and gloves should be worn .
Propiedades
IUPAC Name |
acetyloxymethyl 2-[4-[bis[2-oxo-2-(2-oxopropoxymethoxy)ethyl]amino]phenyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O12/c1-19(33)14-39-16-42-28(36)12-32(13-29(37)43-17-40-15-20(2)34)25-8-6-22(7-9-25)26-10-23-4-5-24(11-27(23)31-26)30(38)44-18-41-21(3)35/h4-11,31H,12-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNJLJDRRJLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COCOC(=O)CN(CC(=O)OCOCC(=O)C)C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376355 | |
| Record name | Mag-Indo 1-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetyloxymethyl 2-[4-[bis[2-oxo-2-(2-oxopropoxymethoxy)ethyl]amino]phenyl]-1H-indole-6-carboxylate | |
CAS RN |
130926-94-2 | |
| Record name | Mag-Indo 1-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





